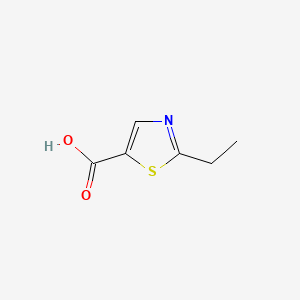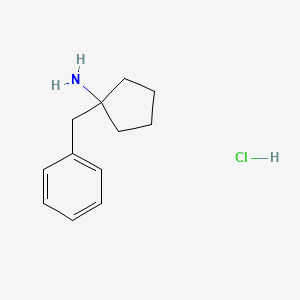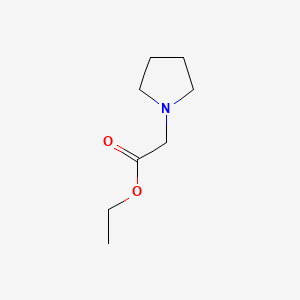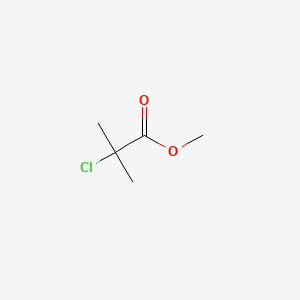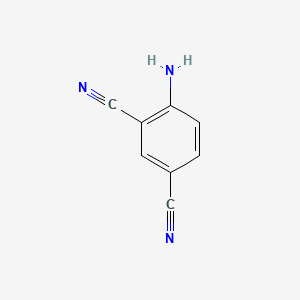
2,4-二氰基苯胺
描述
Synthesis Analysis
The synthesis of 2,4-Dicyanoaniline and its derivatives has been explored through various methods, including microwave-promoted multicomponent reactions, which offer a facile route to polysubstituted derivatives. These methods highlight the compound's versatility and potential for modification in synthetic chemistry (Cui, Lin, & Wang, 2005). Additionally, a one-pot synthesis approach has been developed, further underscoring the efficiency and adaptability of synthesizing 2,4-Dicyanoaniline derivatives for various applications (Kudale et al., 2019).
Molecular Structure Analysis
Research into the molecular structure of 2,4-Dicyanoaniline derivatives reveals significant insights. For example, studies have shown that these compounds can exhibit strong fluorescence in both aqueous and nonaqueous environments, suggesting unique structural features that influence their photophysical behavior (Oshima, Yoshihara, & Tobita, 2006). Crystal structure analysis further provides a deep understanding of their molecular geometry and intermolecular interactions, critical for designing materials with desired optical properties (Zhang et al., 2007).
Chemical Reactions and Properties
2,4-Dicyanoaniline participates in various chemical reactions, including its use in synthesizing fluorescent materials and as a building block for complex molecular architectures. Its reactivity with different reagents under various conditions underscores its versatility in organic synthesis and potential in creating novel materials (Plass et al., 2021).
Physical Properties Analysis
The physical properties of 2,4-Dicyanoaniline, such as its solubility in different solvents and fluorescence behavior, are crucial for its application in material science. Studies have shown that dicyanoanilines are highly fluorescent in both aqueous and nonaqueous environments, indicating their potential use in optical applications and as fluorescent probes (Oshima, Yoshihara, & Tobita, 2006).
Chemical Properties Analysis
The chemical properties of 2,4-Dicyanoaniline, including its reactivity and interactions with various chemical groups, are pivotal for its functionality in synthesis and material applications. Its ability to undergo various chemical reactions enables the creation of a wide range of derivatives with diverse properties and applications, from photophysical studies to material synthesis (Cui, Lin, & Wang, 2005).
科学研究应用
-
Organic 2,4-Dinitroaniline Single Crystals for Optical Applications
- Summary of Application : Organic 2,4-dinitroaniline single crystals were grown for optical applications. These materials have attracted interest due to their unique prospects for fundamental research and practical applications, including laser technologies, light-emitting diodes, transistors, conductors, electronic materials, optical circuits, optical communication, optical data storage technologies, optical signal processing, color displays, frequency doubling, integrated optics, photonic applications, electro-optic modulators, and electro-optic switches .
- Methods of Application : The crystals were grown by slow evaporation solution growth technique. Single-crystal and powder X-ray diffraction studies were used to confirm the crystal structure. Fourier transform infrared (FTIR) and FT-Raman spectral analyses confirmed the presence of various functional groups in the grown crystal .
- Results or Outcomes : The UV-Vis-NIR studies show that the cut-off wavelength is around 447 nm. The optical parameters such as optical band gap, Urbach energy, steepness parameter, and electron-phonon interaction were calculated. The photoluminescence studies show green light emission .
-
Exogenous Application of 2,4-D, GA3 at Flowering Improves Yield and Quality in ‘Kinnow’ Mandarin
- Summary of Application : The study assessed the ability of plant growth regulators (PGRs) to improve fruit set percentage and quality, and to reduce the number of seeds in ‘Kinnow’ mandarin .
- Methods of Application : The study involved the exogenous application of 2,4-D, GA3 at flowering .
- Results or Outcomes : The results of the study are not provided in the search results .
-
Growth and Characterization of Organic 2,4-Dinitroaniline Single Crystals for Optical Applications
- Summary of Application : Organic 2,4-dinitroaniline single crystals were grown for optical applications. These materials have attracted interest due to their unique prospects for fundamental research and practical applications, including laser technologies, light-emitting diodes, transistors, conductors, electronic materials, optical circuits, optical communication, optical data storage technologies, optical signal processing, color displays, frequency doubling, integrated optics, photonic applications, electro-optic modulators, and electro-optic switches .
- Methods of Application : The crystals were grown by slow evaporation solution growth technique. Single-crystal and powder X-ray diffraction studies were used to confirm the crystal structure. Fourier transform infrared (FTIR) and FT-Raman spectral analyses confirmed the presence of various functional groups in the grown crystal .
- Results or Outcomes : The UV-Vis-NIR studies show that the cut-off wavelength is around 447 nm. The optical parameters such as optical band gap, Urbach energy, steepness parameter, and electron-phonon interaction were calculated. The photoluminescence studies show green light emission .
-
Theoretical Insight into Reaction Mechanisms of 2,4-Dinitroanisole
- Summary of Application : The detailed degradation mechanism of an insensitive explosive, 2,4-dinitroanisole (DNAN), in advanced oxidation processes (AOPs) was investigated .
- Methods of Application : The study was conducted computationally at the M06-2X/6–311 + G (d,p)/SMD level of theory .
- Results or Outcomes : Results obtained show that the addition-elimination reaction is the dominant mechanism .
-
Synthesis of Naked-eye Detectable Fluorescent 2,6-Dicyanoanilines
- Summary of Application : A variety of new coumarin derivatives containing C-4 bridged 2,6-dicyanoanilines were synthesized via a multicomponent one-pot approach. These novel sensors were characterized by spectral analysis .
- Methods of Application : A series of pH sensing fluorescence studies were performed, indicating that the sensors are highly selective and more effective at various pH .
- Results or Outcomes : The fluorescence color changes at various pH levels .
-
- Summary of Application : The article discusses the potential of 2,4-dinitrophenol (DNP), a mitochondrial uncoupler, as a medicine .
- Methods of Application : The study was conducted based on historical data and recent findings .
- Results or Outcomes : It was found that DNP could be useful in treating various human illnesses unrelated to weight reduction .
安全和危害
属性
IUPAC Name |
4-aminobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMNLGOBXWTQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173291 | |
| Record name | 2,4-Dicyanoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dicyanoaniline | |
CAS RN |
19619-22-8 | |
| Record name | 4-Amino-1,3-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19619-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dicyanoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019619228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dicyanoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dicyanoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dicyanoaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLX5WT26UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

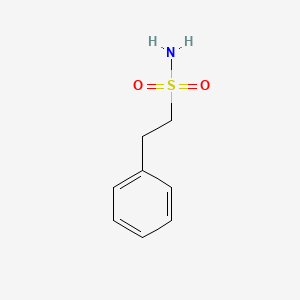
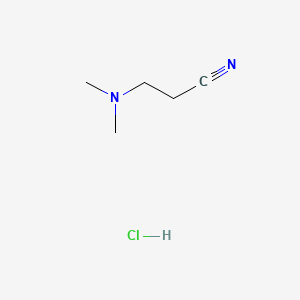

![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)



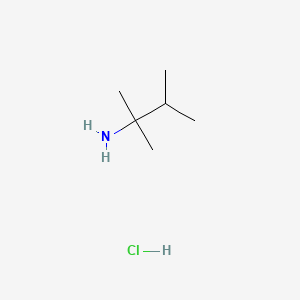
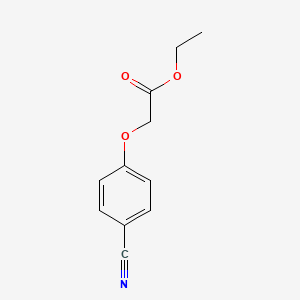
![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)
